ACETYLTHIOCHOLINE PERCHLORATE
Description
Historical Context and Evolution of its Research Utility in Cholinergic Studies
The study of cholinergic systems, which are integral to functions like muscle contraction, memory, and attention, has a long history. dss.go.thnih.gov The development of synthetic analogs of acetylcholine (B1216132), such as acetylthiocholine (B1193921) and its various salts, marked a significant advancement in this field. While the iodide and chloride salts of acetylthiocholine have been more commonly used in historical research, particularly in the development of the Ellman's method for determining cholinesterase activity, the perchlorate (B79767) salt has been instrumental in specific physicochemical studies. psu.edumdpi.comscribd.com
Research involving acetylthiocholine perchlorate has provided valuable data on ion-ion and ion-solvent interactions. scielo.org.mx These studies, often employing conductometric measurements, have been crucial for understanding the behavior of this and similar compounds in various solvent environments, which is fundamental for interpreting the results of biological assays. redalyc.orgresearchgate.net
Significance as a Substrate in Enzymatic Research
This compound serves as a substrate for cholinesterases, a family of enzymes that hydrolyze choline (B1196258) esters. The most prominent of these are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). epa.gov In enzymatic assays, the hydrolysis of acetylthiocholine by these enzymes produces thiocholine (B1204863). This product can then react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to produce a colored compound that can be quantified spectrophotometrically. mdpi.com
While acetylthiocholine iodide is frequently used for this purpose, the perchlorate salt offers an alternative that can be advantageous in specific experimental setups. asianpubs.org For instance, in amperometric biosensors, the electrochemically active nature of the iodide ion can interfere with measurements. psu.edu The use of this compound can circumvent this issue, allowing for more accurate detection of thiocholine and, consequently, a more precise measurement of cholinesterase activity. asianpubs.org
Studies comparing the hydrolysis of acetylthiocholine and the natural substrate, acetylcholine, have shown that acetylthiocholine is a satisfactory substitute in in-vitro studies, with a qualitatively similar mechanism of hydrolysis. epa.gov This makes this compound a valuable tool for researchers studying cholinesterase kinetics and inhibition.
Overview of Current Research Applications
Current research continues to utilize this compound, primarily in the field of physical chemistry and its application to biological systems.
Conductometric and Thermodynamic Studies: A significant body of research has focused on the conductometric and thermodynamic properties of this compound in various solvents, such as methanol (B129727) and acetonitrile (B52724). redalyc.orgresearchgate.netscielo.org.mx These studies investigate parameters like limiting equivalent conductance, ion association constants, and thermodynamic functions (Gibbs free energy, enthalpy, and entropy). jocpr.com By comparing these properties with those of other acetylthiocholine halides (bromide, iodide, and chloride), researchers can gain insights into the influence of the anion on the behavior of the acetylthiocholine cation in solution. asianpubs.org This fundamental knowledge is crucial for understanding the interactions of these molecules at a molecular level.
Biosensor Development: As mentioned earlier, this compound is a valuable substrate in the development of amperometric biosensors for the detection of cholinesterase inhibitors, such as pesticides and nerve agents. scribd.comasianpubs.org The use of the perchlorate salt helps to avoid the electrochemical interference from the iodide anion, leading to more reliable and sensitive detection methods. psu.edu
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 84255-37-8 | guidechem.com |
| Molecular Formula | C₇H₁₆ClNO₅S | guidechem.com |
| Molecular Weight | 261.72 g/mol | guidechem.com |
| Storage Temperature | -20°C | guidechem.com |
Thermodynamic Parameters of Ion Association of S-Acetylthiocholine Salts in Acetonitrile at 298.15 K
| Salt | -ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | Source |
|---|---|---|---|---|
| S-Acetylthiocholine Bromide | 10.33 | 2.59 | 43.34 | scielo.org.mx |
| S-Acetylthiocholine Iodide | 9.76 | 2.91 | 42.50 | scielo.org.mx |
| S-Acetylthiocholine Perchlorate | 9.34 | 3.22 | 42.12 | scielo.org.mx |
Structure
2D Structure
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCIPKVYABKZOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233195 | |
| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-37-8 | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Physicochemical and Solution Behavior of Acetylthiocholine Perchlorate
Electrical Conductivity Studies of Acetylthiocholine (B1193921) Perchlorate (B79767)
The electrical conductivity of acetylthiocholine perchlorate solutions has been investigated in several solvents to understand the mobility of its ions and the extent of their interaction with the solvent molecules.
Determination of Limiting Molar Conductivities in Various Solvents
The limiting molar conductivity (Λ₀) of an electrolyte represents the molar conductivity at infinite dilution, where interionic forces are negligible. For this compound, Λ₀ has been determined in various solvents, including methanol (B129727), ethanol (B145695), 2-propanol, and acetonitrile (B52724), at different temperatures. redalyc.orgscielo.org.mxasianpubs.org
Studies have consistently shown that the limiting molar conductivity of this compound increases with a rise in temperature. redalyc.orgscielo.org.mx This trend is attributed to the increased thermal energy, which leads to greater bond breaking and variations in the vibrational, rotational, and translational energy of the molecules. scielo.org.mx Consequently, the ions become more mobile and less solvated. scielo.org.mx
The value of Λ₀ for this compound, along with other s-acetylthiocholine salts, generally increases as the anion size increases (Br⁻ < I⁻ < ClO₄⁻), which corresponds to the ionic equivalent conductance of the anions. asianpubs.org
Table 1: Limiting Molar Conductivities (Λ₀) of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Limiting Molar Conductivity (Λ₀) (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|
| Methanol | 25 | 131.55 |
| 30 | 142.10 | |
| 35 | 152.60 | |
| 40 | 163.70 | |
| Ethanol | 40 | 66.40 |
| 2-Propanol | 25 | 30.12 |
| Acetonitrile | 35 | 196.70 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Application of Conductometric Models for Electrolyte Behavior (e.g., Fuoss-Onsager Equation)
The conductometric data for this compound have been extensively analyzed using the Fuoss-Onsager equation, a model developed for 1:1 associated electrolytes. redalyc.orgscielo.org.mxasianpubs.orgafricaresearchconnects.comzenodo.orgresearchgate.net This equation allows for the computation of key parameters, including the limiting molar conductivity (Λ₀), the ion-size parameter or contact distance of approach (a°), and the association constant (Kₐ). asianpubs.orgzenodo.org The successful application of this model indicates that this compound behaves as a 1:1 associated electrolyte in the studied solvents. africaresearchconnects.com
Ion Association Phenomena of this compound
Ion association is a critical phenomenon in electrolyte solutions, where oppositely charged ions form ion pairs. This section explores the extent and nature of ion association for this compound.
Determination of Ion Association Constants
The ion association constant (Kₐ) quantifies the extent of ion pair formation in a solution. For this compound, Kₐ values have been determined in several non-aqueous solvents. redalyc.orgasianpubs.orgresearchgate.net
In methanol, the association constant for this compound was found to increase with increasing temperature. redalyc.org Conversely, in water, the Kₐ values for s-acetylthiocholine salts, including the perchlorate, were observed to decrease as the temperature increased, which aligns with the electrostatic attraction theory. redalyc.orgscielo.org.mx In acetonitrile, both the limiting molar conductivity and the association constant of s-acetylthiocholine salts were found to increase with temperature. redalyc.orgasianpubs.org
Table 2: Ion Association Constants (Kₐ) of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Ion Association Constant (Kₐ) |
|---|---|---|
| Methanol | 25 | 105.88 |
| 30 | 125.89 | |
| 35 | 144.54 | |
| 40 | 165.96 | |
| Ethanol | 40 | 251.70 |
| 2-Propanol | 25 | 986.30 |
| Acetonitrile | 35 | 41.28 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Analysis of Ion-Pairing Mechanisms (e.g., Solvent-Separated Ion Pair Model)
The mechanism of ion pairing for this compound has been analyzed using the solvent-separated ion pair model. asianpubs.orgzenodo.org This model proposes a multi-step association process where the ions can exist as fully solvated ions, solvent-separated ion pairs, or contact ion pairs. zenodo.org
Studies have calculated the electrostatic Stokes' radii (R⁺ + R⁻) and compared this sum to the ion-size parameter (a°). zenodo.org It was found that the value of a° is greater than the sum of the electrostatic radii, which supports the concept of ion solvation and the applicability of the solvent-separated ion pair model. zenodo.org Further analysis indicated that for s-acetylthiocholine salts, the ion pair prefers the desolvated form over the solvated form. asianpubs.orgzenodo.org
Influence of Solvent Polarity and Dielectric Constant on Ion Association
The properties of the solvent, particularly its polarity and dielectric constant, play a crucial role in ion association. A lower dielectric constant of the medium generally favors ion-pair association. asianpubs.org In a study of s-acetylthiocholine salts in ethanol-water mixtures, it was observed that the plot of log Kₐ versus the reciprocal of the dielectric constant (1/D) was non-linear, suggesting that simple electrostatic-based association equations are not sufficient to describe the behavior. ijpbs.net
The solvation of the anions of s-acetylthiocholine salts, including perchlorate, was found to decrease as the dielectric constant of the ethanol-water mixtures decreased, reaching a minimum before increasing again. ijpbs.net In alcoholic solvents, the association constant (Kₐ) for s-acetylthiocholine chloride was found to increase as the carbon chain of the alcohol increased (methanol < ethanol < n-propanol < n-butanol), which corresponds to a decrease in the dielectric constant. asianpubs.org This trend is attributed to the decreased ionic mobility and the increased formation of non-conducting ion pairs in solvents with lower dielectric constants. asianpubs.org
Enzymatic Interaction and Kinetic Characterization with Acetylthiocholine Perchlorate
Acetylthiocholine (B1193921) Perchlorate (B79767) as a Substrate for Cholinesterases
Both major types of cholinesterases, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are capable of hydrolyzing acetylthiocholine, although their efficiency and kinetic profiles differ. nih.govsrce.hr
Acetylcholinesterase, the enzyme primarily responsible for terminating nerve impulses at cholinergic synapses, rapidly hydrolyzes acetylthiocholine. nih.govembopress.org The hydrolysis rate for acetylthiocholine is comparable to that of the natural substrate, acetylcholine (B1216132), making it an excellent substitute for kinetic studies. scirp.orgscirp.org The catalytic efficiency of AChE is remarkably high, with the second-order rate constant for hydrolysis approaching the diffusion-controlled limit. nih.gov
The hydrolysis mechanism involves a multi-step process within a deep, narrow gorge in the enzyme's structure. nih.govscielo.br This gorge contains at least two key binding sites: a peripheral anionic site (PAS) near the entrance and a catalytic anionic site (CAS), which includes the catalytic triad (B1167595) (serine, histidine, and glutamate), at its base. nih.govembopress.orgscilit.com The substrate, acetylthiocholine, first binds to the PAS and then transits to the CAS, where it is positioned for hydrolysis. nih.govembopress.org The process involves the formation of a transient acetyl-enzyme intermediate, followed by its rapid hydrolysis (deacetylation) to release acetic acid and regenerate the free enzyme. researchgate.net The other product, thiocholine (B1204863), is released concurrently. embopress.org
Butyrylcholinesterase, found predominantly in plasma and various tissues, also effectively hydrolyzes acetylthiocholine. nih.govnih.gov While AChE shows a substrate preference for acetylcholine, BuChE can hydrolyze a broader range of choline (B1196258) esters, including butyrylcholine (B1668140) and propionylcholine, but it still demonstrates significant activity with acetylthiocholine. srce.hrnih.govnih.gov
Studies comparing the two enzymes show that the mechanism of hydrolysis is qualitatively similar. nih.gov However, the kinetics can differ significantly, particularly concerning the enzyme's behavior at high substrate concentrations. While AChE is typically inhibited by excess substrate, BuChE often shows substrate activation. nih.govnih.gov The hydrolysis of acetylthiocholine by BuChE has been shown to follow the Michaelis-Menten model over a wide range of concentrations. nih.govresearchgate.net
Enzyme Kinetics Analysis using Acetylthiocholine Perchlorate
Kinetic analysis of cholinesterase activity using acetylthiocholine provides crucial insights into enzyme function, efficiency, and interaction with inhibitors or activators.
The enzymatic hydrolysis of acetylthiocholine by both AChE and BuChE is well-described by the Michaelis-Menten kinetic model, particularly under steady-state conditions where the substrate concentration is much greater than the enzyme concentration. nih.govnih.govresearchgate.net This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]).
Steady-state assays are commonly used to determine the kinetic parameters. mdpi.com The most prevalent is the Ellman's method, a spectrophotometric assay that continuously monitors the production of thiocholine. publichealthtoxicology.comnih.gov Other methods, such as pH-stat titrations that measure the production of acetic acid, can also be employed to follow the reaction progress. nih.govnih.govresearchgate.net These assays generate progress curves (product concentration vs. time) from which initial velocities at various substrate concentrations are calculated to determine the kinetic parameters. researchgate.net
The key kinetic parameters derived from Michaelis-Menten analysis are the Michaelis constant (Km), the maximum velocity (Vmax), and the catalytic constant (kcat).
Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate; a lower Km value generally signifies a higher affinity.
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.
The following tables present experimentally determined kinetic parameters for the hydrolysis of acetylthiocholine by AChE and BuChE from various sources.
Table 1: Kinetic Parameters for Acetylcholinesterase (AChE) with Acetylthiocholine
| Enzyme Source | Km (µM) | Vmax (relative units or kat) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Electric Eel (Electrophorus electricus) | 206 ± 35 | (4.97 ± 0.42) × 10⁻⁷ kat | - | nih.gov |
| Krait Venom (Bungarus sindanus) | 68 | - | - | scielo.br |
| Nematode (Heterorhabditis bacteriophora) | 270 | - | - | nih.gov |
| Electric Eel (Electrophorus electricus) | 240 | - | 5.3 x 10⁵ min⁻¹ | researchgate.net |
Table 2: Kinetic Parameters for Butyrylcholinesterase (BuChE) with Acetylthiocholine
| Enzyme Source | Km (µM) | Vmax (M·s⁻¹) | Reference |
|---|---|---|---|
| Horse Plasma | 430 | 4.2 × 10⁻⁷ (Ellman's method) | researchgate.net |
| Horse Plasma | 430 | 9.7 × 10⁻⁷ (pH-stat method) | researchgate.net |
The kinetic behavior of cholinesterases can deviate from the simple Michaelis-Menten model at high substrate concentrations, revealing phenomena of substrate inhibition or activation. mdpi.com
Substrate Activation in BuChE: In contrast to AChE, BuChE is often activated by high substrate concentrations. mdpi.comcdnsciencepub.com This suggests that the binding of a second substrate molecule to a peripheral or regulatory site on BuChE induces a conformational change that enhances, rather than hinders, catalytic activity. cdnsciencepub.com
Interestingly, AChE can also exhibit substrate activation under certain conditions. Studies have shown that at low pH (below 6.5), wild-type AChE is activated by excess acetylthiocholine. nih.gov Furthermore, mutating key amino acid residues in the active site, such as the tyrosine in the π-cation subsite, can switch the enzyme's behavior from substrate inhibition to substrate activation even at higher pH. nih.gov This suggests that binding to the PAS can induce a conformational change that, depending on other factors like pH or specific amino acid residues, can either be inhibitory or activatory. nih.gov
Substrate Specificity Profiling with this compound
This compound serves as a crucial chromogenic substrate for studying the activity of cholinesterases, a family of enzymes vital for the proper functioning of the nervous system. nih.govwikipedia.org Its use, often in conjunction with Ellman's reagent, allows for the spectrophotometric measurement of enzyme kinetics. researchgate.net The salt form, such as perchlorate, is utilized to improve the stability of acetylthiocholine, which can be prone to interference from other ions like iodide when using acetylthiocholine iodide. epa.gov
The substrate specificity of cholinesterases can be effectively profiled by comparing their hydrolytic activity towards a range of thiocholine esters, including acetylthiocholine, butyrylthiocholine (B1199683), and propionylthiocholine. nih.gov Acetylcholinesterase (AChE) demonstrates a high preference for acetylthiocholine, reflecting its physiological role in hydrolyzing acetylcholine. nih.govuab.edu In contrast, butyrylcholinesterase (BuChE) exhibits broader substrate specificity, efficiently hydrolyzing butyrylthiocholine and other choline esters. nih.gov The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), quantify these differences in enzyme-substrate interactions. A lower K_m value indicates a higher affinity of the enzyme for the substrate.
Interactive Data Table: Comparative Kinetic Parameters of Thiocholine Esters with Cholinesterases
| Enzyme | Substrate | K_m (mM) | Relative V_max (%) | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Acetylthiocholine | ~0.1 | 100 | uab.edutandfonline.com |
| Acetylcholinesterase (AChE) | Propionylthiocholine | >0.1 | <100 | tandfonline.com |
| Acetylcholinesterase (AChE) | Butyrylthiocholine | >>0.1 | Significantly lower than Acetylthiocholine | uab.edu |
| Butyrylcholinesterase (BuChE) | Acetylthiocholine | ~4.3 | Variable | researchgate.netresearchgate.net |
| Butyrylcholinesterase (BuChE) | Propionylthiocholine | Variable | Variable | researchgate.netnih.gov |
| Butyrylcholinesterase (BuChE) | Butyrylthiocholine | Variable | Often higher than Acetylthiocholine | researchgate.netnih.gov |
Note: The exact K_m and V_max values can vary depending on the experimental conditions such as pH, temperature, and enzyme source.
The differential hydrolysis of acetylthiocholine and butyrylthiocholine is a cornerstone in distinguishing between the two primary cholinesterase isoforms: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov AChE, also known as "true cholinesterase," exhibits high specificity for acetylcholine and its analog, acetylthiocholine. mdpi.com Conversely, BuChE, or "pseudocholinesterase," has a broader substrate preference and can hydrolyze a wider range of choline esters, including butyrylcholine. nih.govnih.gov
This substrate specificity forms the basis of selective assays. By measuring the rate of hydrolysis of acetylthiocholine, one can assess the total cholinesterase activity. To specifically measure AChE activity in a sample containing both isoforms, a selective inhibitor of BuChE can be used. Conversely, the use of a selective AChE inhibitor allows for the determination of BuChE activity. Furthermore, comparing the hydrolysis rates of acetylthiocholine and butyrylthiocholine can provide a clear indication of the predominant cholinesterase isoform present. nih.gov For instance, a high rate of acetylthiocholine hydrolysis coupled with a low rate of butyrylthiocholine hydrolysis is characteristic of AChE activity. uab.edu In contrast, significant hydrolysis of both substrates, often with a higher rate for butyrylthiocholine, points towards the presence of BuChE. nih.gov
Interactive Data Table: Differentiating Cholinesterase Isoforms by Substrate Hydrolysis
| Cholinesterase Isoform | Hydrolysis of Acetylthiocholine | Hydrolysis of Butyrylthiocholine | Characteristic | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | High | Very Low / Negligible | High substrate specificity | nih.govuab.edu |
| Butyrylcholinesterase (BuChE) | Moderate to High | High | Broad substrate specificity | nih.govnih.gov |
Molecular Mechanisms of Cholinesterase-Acetylthiocholine Perchlorate Interaction
The interaction between acetylthiocholine and cholinesterases is a rapid and efficient catalytic process, governed by specific molecular features within the enzyme's active site. wikipedia.org
The journey of the positively charged acetylthiocholine molecule to the active site of cholinesterase is guided by electrostatic forces. nih.govscispace.com The enzyme possesses a deep and narrow gorge leading to the active site, and the entrance to this gorge has a net negative potential. nih.gov This electrostatic field acts as a guidance system, attracting and steering the cationic substrate towards the catalytic machinery. nih.govmdpi.com
The active site itself is composed of two main subsites: the anionic subsite and the esteratic subsite. wikipedia.org The anionic subsite is responsible for binding the quaternary amine group of choline. nih.gov This binding is not mediated by a single negatively charged amino acid, but rather through π-cation interactions with the aromatic side chains of several amino acid residues, such as tryptophan. wikipedia.orgnih.gov The esteratic subsite contains the catalytic triad of amino acids (serine, histidine, and a glutamate (B1630785) or aspartate) that is directly involved in the hydrolysis of the ester bond. wikipedia.org
The hydrolysis of acetylthiocholine by cholinesterase follows a well-established two-step mechanism, consistent with the Michaelis-Menten kinetic model. nih.govresearchgate.net
The proposed steps are:
Binding and Acylation: The acetylthiocholine molecule first binds to the active site, with its quaternary amine interacting with the anionic subsite and the ester group positioned near the esteratic subsite. acs.org The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the acetyl group of acetylthiocholine. wikipedia.orgmdpi.com This results in the formation of a transient acyl-enzyme intermediate (acetylated serine) and the release of the first product, thiocholine. mdpi.comresearchgate.net
Deacylation: A water molecule then enters the active site and, activated by the histidine of the catalytic triad, attacks the acetylated serine. wikipedia.org This hydrolyzes the acyl-enzyme intermediate, releasing the second product, acetic acid, and regenerating the free, active enzyme, ready for another catalytic cycle. wikipedia.orgmdpi.com
This entire process is remarkably fast, with some cholinesterases approaching the diffusion-controlled limit of reaction rates. wikipedia.org
Applications of Acetylthiocholine Perchlorate in Biochemical Assays and Analytical Methodologies
Spectrophotometric Assay Methodologies for Cholinesterase Activity
Spectrophotometry provides a robust platform for quantifying cholinesterase activity. These methods typically rely on the enzymatic hydrolysis of a substrate like acetylthiocholine (B1193921), which produces a product that can be measured optically.
The most widely recognized spectrophotometric method for measuring cholinesterase activity is the Ellman's method. publichealthtoxicology.comaatbio.com This assay is based on the hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase (AChE), which yields thiocholine (B1204863) and acetic acid. nih.govresearchgate.net The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion. publichealthtoxicology.comaatbio.com The rate of color formation, which is directly proportional to the cholinesterase activity, is monitored by measuring the increase in absorbance at 412 nm. publichealthtoxicology.comaatbio.comsigmaaldrich.com
While the core principle is straightforward, several adaptations are necessary for accurate and reproducible results. Research has shown that the ratio of the concentrations of DTNB to the acetylthiocholine substrate is a critical parameter. nih.govnih.gov A significant excess of DTNB relative to acetylthiocholine can paradoxically decrease the rate of hydrolysis, leading to an underestimation of enzyme activity. nih.gov This inhibitory effect of DTNB necessitates careful optimization of reagent concentrations. nih.gov For optimal hydrolysis rates, a DTNB/ATCh concentration ratio between 1.25 and 3.74 has been suggested for DTNB concentrations in the range of 0.2-0.598 mM. nih.gov
Further adaptations involve addressing potential interferences. nih.gov For instance, DTNB can react with other free sulfhydryl groups present in biological samples, which can lead to false-positive results. nih.gov A common strategy to mitigate this is the appropriate dilution of the sample, which reduces the concentration of interfering compounds. nih.gov The inherent instability of DTNB and the potential for the substrate itself to undergo spontaneous hydrolysis also require consideration, often addressed by using appropriate blanks and controls in the experimental setup. publichealthtoxicology.comnih.gov Some modifications to the Ellman method have also explored measuring absorbance at different wavelengths, such as 436 nm, to reduce interference from hemoglobin in whole blood samples. publichealthtoxicology.com
Electrochemical Biosensor Development Utilizing Acetylthiocholine Perchlorate (B79767)
Electrochemical biosensors offer a highly sensitive and often portable alternative to spectrophotometric assays for detecting cholinesterase activity and its inhibitors. mdpi.com Acetylthiocholine perchlorate is an ideal substrate for these devices due to the electrochemical properties of its hydrolysis products and the inert nature of the perchlorate anion.
Amperometric biosensors for cholinesterase function by measuring the current generated from the oxidation of thiocholine, the product of acetylthiocholine hydrolysis. encyclopedia.pub The fundamental design involves the immobilization of the acetylcholinesterase (AChE) enzyme onto the surface of a working electrode. nih.govepa.gov This electrode can be made from various materials, including carbon, gold, or platinum. nih.govresearchgate.net
The detection sequence is as follows:
The substrate, acetylthiocholine, is introduced to the sensor.
The immobilized AChE catalyzes the hydrolysis of acetylthiocholine into thiocholine and acetic acid. nih.gov
A specific electrical potential (working potential) is applied to the electrode, causing the electroactive thiocholine product to be oxidized. encyclopedia.pub
This oxidation generates a measurable electrical current. The magnitude of this current is directly proportional to the concentration of thiocholine, and thus to the activity of the AChE enzyme. nih.govepa.gov
Thiocholine can be directly oxidized on electrode surfaces, for example, at a potential of approximately +0.6 V on carbon electrodes. encyclopedia.pub The presence of cholinesterase inhibitors will decrease the rate of the enzymatic reaction, leading to a lower concentration of thiocholine and a corresponding drop in the amperometric signal, which forms the basis for their detection. nih.gov
The choice of the counter-anion for the acetylthiocholine salt is critical in the design of amperometric biosensors. While acetylthiocholine iodide (ATCI) is a common and inexpensive option, it presents significant challenges for electrochemical detection. nih.govresearchgate.netiitkgp.ac.in The iodide anion is itself electrochemically active and can be oxidized at the electrode, generating a current that interferes with the measurement of thiocholine oxidation. epa.govnih.gov This can lead to false analytical signals and reduced sensor sensitivity. nih.goviitkgp.ac.in
To circumvent this issue, acetylthiocholine chloride (ATCC) and this compound are used as alternative substrates. epa.gov The chloride ion is significantly less prone to electrochemical oxidation compared to iodide, making ATCC a more suitable choice for amperometric applications. nih.gov this compound is considered an even better alternative because the perchlorate anion (ClO₄⁻) is electrochemically inert under typical operating potentials for these biosensors. epa.govacs.org The use of this compound or chloride effectively eliminates the interference caused by the substrate's anion, resulting in a more accurate and reliable measurement of enzyme activity. epa.gov
Table 1: Comparison of Acetylthiocholine Salts as Substrates in Amperometric Biosensors
| Feature | Acetylthiocholine Iodide (ATCI) | Acetylthiocholine Chloride (ATCC) | This compound |
|---|---|---|---|
| Anion | Iodide (I⁻) | Chloride (Cl⁻) | Perchlorate (ClO₄⁻) |
| Cost | Generally lower nih.govresearchgate.net | Higher than iodide | Generally higher |
| Electrochemical Activity of Anion | High; interferes with measurement epa.govnih.gov | Low to negligible interference nih.gov | Electrochemically inert; no interference epa.govacs.org |
| Suitability for Amperometric Biosensors | Poor; requires extensive optimization to avoid false signals nih.goviitkgp.ac.in | Good; preferred over iodide epa.govnih.gov | Excellent; eliminates anionic interference epa.gov |
| Common Use | Spectrometric assays where iodide does not interfere researchgate.net | Amperometric biosensors nih.gov | Amperometric biosensors requiring high accuracy epa.gov |
The primary and most effective strategy for mitigating anionic interference in amperometric cholinesterase biosensors is the careful selection of the substrate. As established, replacing the electrochemically active acetylthiocholine iodide with acetylthiocholine chloride or, preferably, this compound eliminates the source of the interference. epa.gov
When the use of acetylthiocholine iodide is unavoidable, other strategies must be employed, though they often involve a compromise in performance. One such approach is the optimization of the working potential. nih.goviitkgp.ac.in The oxidation of iodide is highly dependent on the applied potential. nih.govresearchgate.net By operating the biosensor at a lower potential, the current generated from iodide oxidation can be minimized. researchgate.net However, this may also reduce the sensitivity of the sensor to thiocholine, thereby narrowing the dynamic range of the measurement. iitkgp.ac.in For example, on a platinum screen-printed electrode, applying a potential of 560 mV resulted in a similar response for both chloride and iodide substrates, but at 700 mV, the signal from the iodide salt was significantly higher due to interference. nih.gov Therefore, selecting an optimal working potential is a critical balancing act between minimizing interference and maximizing the desired signal from the enzymatic reaction.
An alternative to measuring the thiocholine product is to quantify the other product of acetylthiocholine hydrolysis: acetic acid. nih.govnih.gov The pH-stat method is an electrochemical technique that achieves this by monitoring the change in pH resulting from the production of acetic acid. nih.govresearchgate.net
The principle of the pH-stat method is to maintain a constant pH in the reaction vessel. srce.hr As the AChE-catalyzed hydrolysis of acetylthiocholine proceeds, acetic acid is released, which would normally cause the pH of the solution to decrease. researchgate.netsrce.hr In a pH-stat setup, a sensitive pH electrode monitors the pH, and an automated titrator (autotitrator) adds a standardized basic solution (e.g., sodium hydroxide) to the reaction mixture precisely as needed to neutralize the forming acetic acid and keep the pH constant. srce.hrdtic.mil
The rate at which the titrant base is added is recorded over time. This rate is directly proportional to the rate of acetic acid production, and therefore, it is a direct measure of the cholinesterase enzyme's activity. srce.hr This method has been successfully used to study the kinetics of acetylthiocholine hydrolysis and provides an independent means of verification for results obtained from the spectrophotometric Ellman's method. nih.govresearchgate.net
Enzyme Inhibition Studies with this compound as Substrate
This compound is a widely utilized substrate in biochemical assays to study the kinetics of cholinesterases and to characterize the inhibitory effects of various compounds on these enzymes. Its hydrolysis by cholinesterases produces thiocholine, a thiol that can be readily quantified using chromogenic reagents, providing a convenient method for monitoring enzyme activity.
Characterization of Reversible and Irreversible Enzyme Inhibitors
In the study of enzyme inhibitors, this compound serves as a crucial tool to differentiate between reversible and irreversible inhibition of cholinesterases.
Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate from the enzyme, allowing the enzyme to regain its activity. The inhibition can be competitive, non-competitive, uncompetitive, or mixed, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For example, in studies of butyrylcholinesterase (BuChE), (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)-trimethylammonium perchlorate has been characterized as a potent reversible inhibitor that appears to bind to a peripheral site on the enzyme. The nature of its inhibition was found to be mixed at low substrate concentrations and competitive at high substrate concentrations. Similarly, pretreatment with reversible inhibitors like physostigmine (B191203) and huperzine A has been shown to protect acetylcholinesterase (AChE) from irreversible inhibition by organophosphates like soman.
Irreversible inhibitors , in contrast, typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. These inhibitors are of significant interest in toxicology and pharmacology. Studies on the effects of organophosphates, which are potent irreversible inhibitors of cholinesterases, often employ acetylthiocholine to measure the rate of enzyme inactivation. For instance, the inhibition of AChE by arsenite has been described as pseudo-irreversible. The distinction between reversible and irreversible inhibition is critical for understanding the mechanism of action of different compounds and for the development of therapeutic agents and antidotes.
| Inhibitor Type | Binding Interaction | Effect on Enzyme Activity | Example Compound(s) | Reference(s) |
| Reversible | Non-covalent | Activity can be restored | (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)-trimethylammonium perchlorate, Physostigmine, Huperzine A | , |
| Irreversible | Covalent | Permanent loss of activity | Soman, Arsenite | , |
| Pseudo-irreversible | Slow dissociation | Appears irreversible over the experimental timeframe | Arsenite |
Determination of Inhibition Constants (IC50, Ki)
The potency of an enzyme inhibitor is quantified by inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This compound is a standard substrate used in the assays to determine these values for cholinesterase inhibitors.
The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a commonly reported measure of inhibitor potency. For instance, the IC50 of cymserine (B1245408) for human butyrylcholinesterase was determined to be in the range of 63 to 100 nM using butyrylthiocholine (B1199683), a close analog of acetylthiocholine. A direct high-performance liquid chromatographic (HPLC) method using an immobilized acetylcholinesterase column and acetylthiocholine as the substrate has been developed for the rapid determination of IC50 values for inhibitors like tacrine, edrophonium, and donepezil.
The Ki value, or inhibition constant, is a more fundamental measure of the affinity of an inhibitor for an enzyme. Unlike the IC50 value, the Ki is independent of the substrate concentration. It is determined through kinetic analysis of the enzyme's reaction rate at various substrate and inhibitor concentrations. For example, in a study using acetylthiocholine iodide, the Ki values for a hyperbolic mixed-type inhibitor were determined. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion between these two parameters, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the IC50 determination are known.
| Inhibitor | Enzyme | Substrate | IC50 | Ki | Reference(s) |
| Cymserine | Human Butyrylcholinesterase | Butyrylthiocholine | 63-100 nM | Not Reported | |
| Tacrine | Acetylcholinesterase | Acetylthiocholine | Determined via HPLC | Not Reported | |
| Edrophonium | Acetylcholinesterase | Acetylthiocholine | Determined via HPLC | Not Reported | |
| Donepezil | Acetylcholinesterase | Acetylthiocholine | Determined via HPLC | Not Reported | |
| Unnamed hyperbolic mixed-type inhibitor | Not specified | Acetylthiocholine Iodide | Not Reported | 0.725 mM (from Dixon plot) |
Mechanistic Insights from Lineweaver-Burke and Dixon Plot Analyses
Graphical methods such as Lineweaver-Burke and Dixon plots are invaluable for elucidating the mechanism of enzyme inhibition. These plots, derived from steady-state kinetic data obtained using substrates like this compound, provide a visual representation of how an inhibitor affects the enzyme's kinetic parameters.
The Lineweaver-Burke plot , a double reciprocal plot of 1/velocity versus 1/[substrate], is used to determine the type of reversible inhibition. For competitive inhibition, the lines for different inhibitor concentrations intersect on the y-axis. For non-competitive inhibition, the lines intersect on the x-axis. And for uncompetitive inhibition, the lines are parallel. While historically significant, it's important to note that these linearized plots can distort experimental error and are often supplemented or replaced by non-linear regression analysis.
The Dixon plot , a graph of 1/velocity versus inhibitor concentration at different fixed substrate concentrations, is another tool used to determine the type of inhibition and the inhibition constant (Ki). For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Ki. In a study of a novel compound, both Lineweaver-Burk and Dixon plots, using acetylthiocholine iodide as the substrate, indicated a hyperbolic (partial) mixed-type inhibition. These graphical analyses provide crucial insights into the molecular interactions between the enzyme, substrate, and inhibitor, guiding the development of new therapeutic agents.
| Plot Type | Axes | Information Gained | Example Application | Reference(s) |
| Lineweaver-Burke | 1/Velocity vs. 1/[Substrate] | Determination of inhibition type (competitive, non-competitive, uncompetitive) | Characterizing inhibition of AChE using acetylthiocholine iodide as a substrate. | , |
| Dixon | 1/Velocity vs. [Inhibitor] | Determination of inhibition type and Ki value | Analysis of ATP inhibition of 5'-nucleotidase, suggesting a mixed-type inhibition. |
Histochemical and In Vitro Model Applications
Beyond its use in solution-based assays, this compound is a valuable reagent in more complex biological systems, including histochemical staining and cell-based models, to study the localization and function of cholinesterases.
Enzyme Histochemistry and Localization Studies
Enzyme histochemistry allows for the visualization of enzyme activity within tissue sections, providing information about the spatial distribution of the enzyme. This compound has been used in methods for the localization of acetylcholinesterase (AChE). In one such method, the hydrolysis of this compound by AChE produces thiocholine, which then reacts with lead ions to form a precipitate of lead sulfide (B99878) (PbS). This electron-dense precipitate can be visualized by both light and electron microscopy, allowing for the precise localization of AChE activity at the subcellular level.
Using this technique, AChE has been localized to the rough endoplasmic reticulum and plasma membrane of parasympathetic neurons. In other studies, variations of this method using acetylthiocholine have been employed to map cholinergic pathways in the brain of the honeybee and to examine AChE distribution at the neuromuscular junction. These localization studies are crucial for understanding the role of cholinergic signaling in different tissues and neuronal circuits. It is important to note that the specificity of histochemical methods must be carefully controlled, as non-specific staining can occur. For instance, some staining has been observed even in the absence of substrates, and not all cholinesterase inhibitors are effective in blocking the histochemical reaction.
| Method | Principle | Application | Key Findings | Reference(s) |
| Lead-Thiocholine Method | Hydrolysis of this compound by AChE produces thiocholine, which precipitates with lead ions as lead sulfide (PbS). | Ultrastructural localization of AChE in parasympathetic neurons. | AChE is localized in the rough endoplasmic reticulum and on the plasma membrane. | |
| Copper-Thiocholine Method | Similar to the lead-based method, but uses copper ions to precipitate thiocholine. | High-resolution localization of AChE at the rat neuromuscular junction. | Highest AChE activity is at the presynaptic membrane and in the secondary cleft. | |
| AChE Staining in Honeybee Brain | Histochemical staining to reveal cholinergic pathways. | Overlap of AChE staining and acetylcholine (B1216132) receptor immunoreactivity suggests cholinergic input in specific neuropiles. |
Development of Cell-Based Assay Systems for Cholinergic Function
Cell-based assays provide a more physiologically relevant context for studying cholinergic function compared to purified enzyme systems. Human neuroblastoma cell lines, such as LA-N-2 and SH-SY5Y, which endogenously express components of the cholinergic system, are frequently used for this purpose. These cells express choline (B1196258) acetyltransferase (ChAT), acetylcholinesterase (AChE), and acetylcholine receptors, making them suitable models for screening compounds that modulate cholinergic signaling.
In these assay systems, changes in intracellular and extracellular acetylcholine levels can be measured in response to various treatments. For example, a cell-based assay using the LA-N-2 cell line was developed to measure both intracellular and extracellular acetylcholine. This system was able to detect increases in extracellular acetylcholine following treatment with high doses of an AChE inhibitor and increases in intracellular acetylcholine with lower doses of the inhibitor or with a muscarinic acetylcholine receptor agonist. Similarly, SH-SY5Y cells have been used to study the effects of oxidative stress on AChE activity, where acetylthiocholine was used as the substrate to measure enzyme activity in cell extracts. These cell-based models are instrumental in the development and characterization of new drugs targeting the cholinergic system.
| Cell Line | Cholinergic Components Expressed | Assay Application | Example Finding | Reference(s) |
| LA-N-2 | ChAT, AChE, Muscarinic Receptors | Measurement of intracellular and extracellular acetylcholine levels. | Detected increases in acetylcholine in response to AChE inhibitors and receptor agonists. | , |
| SH-SY5Y | ChAT, AChE, BChE, Nicotinic and Muscarinic Receptors | Studying the effect of hydrogen peroxide on AChE activity and expression. | Hydrogen peroxide treatment altered AChE activity in a concentration-dependent manner. | , |
| IMR-32 | Tyrosine Hydroxylase, Action Potential Na+ Ionophore | Characterization of neuronal properties. | Adrenergic properties identified. | |
| SK-N-SH | Action Potential Na+ Ionophore | Characterization of neuronal properties. | Inactive in terms of neurotransmitter synthesis. | |
| SK-N-MC | None of the tested neuronal markers | Characterization of neuronal properties. | Inactive in terms of neurotransmitter synthesis. |
Interactions of Acetylthiocholine Perchlorate with Other Chemical Entities and Relevant Reaction Pathways
Oximolysis Reactions with Pyridinium (B92312) Aldoximes
Acetylthiocholine (B1193921), a sulfur-containing analog of acetylcholine (B1216132), is widely utilized as a substrate in the colorimetric assay for determining cholinesterase activity. Beyond its role as a substrate, acetylthiocholine can directly react with certain nucleophiles. One such significant reaction is oximolysis, which involves the nucleophilic attack of an oxime on the acetyl group of acetylthiocholine. This reaction is of particular interest in the context of pyridinium aldoximes, a class of compounds developed as reactivators of organophosphate-inhibited acetylcholinesterase (AChE). science.govnih.gov The direct reaction between the oxime and the assay substrate can complicate the interpretation of enzyme reactivation data. nih.gov
The oximolysis of acetylthiocholine by pyridinium aldoximes proceeds via a nucleophilic substitution mechanism where the oxime group attacks the electrophilic carbonyl carbon of the acetylthiocholine. This results in the formation of an acetylated oxime and the release of thiocholine (B1204863). nih.gov The rate of this reaction is dependent on the structure of the pyridinium aldoxime, particularly the position of the aldoxime group on the pyridine (B92270) ring. nih.gov
The nucleophilic reactivity of pyridinium aldoximes towards acetylthiocholine has been investigated through kinetic studies, revealing significant differences between isomers. Specifically, para-aldoximes have been shown to react faster with acetylthiocholine than their corresponding ortho-isomers. nih.gov
A study comparing the reaction rates of four different pyridinium aldoximes with acetylthiocholine at 25°C demonstrated this difference in reactivity. The second-order rate constants for the oximolysis reaction were determined, highlighting the superior nucleophilicity of the para-substituted oximes in this specific reaction. nih.gov Semi-empirical calculations have suggested that these rate differences are not due to variations in the electron density on the oxygen atom of the oxime group. Instead, the primary factor influencing the reaction rate appears to be steric hindrance around the nucleophilic oxime group within the molecule. nih.gov The pH of the reaction medium also plays a crucial role, as the ionization state of the oxime group influences its nucleophilic character. researchgate.net
Table 1: Reaction Rate Constants for the Oximolysis of Acetylthiocholine by Pyridinium Aldoximes at 25°C nih.gov
| Pyridinium Aldoxime | Position of Aldoxime Group | Rate Constant (M⁻¹ min⁻¹) |
| K027 | para | 306 |
| TMB-4 | para | 230 |
| HI-6 | ortho | 22 |
| K033 | ortho | 22 |
Thermodynamic parameters, including the Gibbs free energy of activation (ΔG#), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), have also been determined for this oximolysis reaction, providing further insight into the reaction mechanism and the transition state. nih.gov
The direct reaction of pyridinium aldoximes with acetylthiocholine has significant implications for in vitro studies designed to evaluate the efficacy of these oximes as reactivators of inhibited acetylcholinesterase. nih.gov The standard method for assessing reactivator potency is the Ellman assay, which measures the rate of thiocholine production from the enzymatic hydrolysis of acetylthiocholine. dtic.mil
Advanced Research Perspectives and Future Directions
Integration into High-Throughput Screening (HTS) Platforms for Enzyme Modulators
The reliable and consistent hydrolysis of acetylthiocholine (B1193921) by cholinesterases makes its perchlorate (B79767) salt a valuable tool in High-Throughput Screening (HTS) for identifying and characterizing enzyme modulators. HTS platforms are essential in modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds for their ability to alter the activity of a biological target, such as acetylcholinesterase (AChE). rsc.org
In this context, acetylthiocholine perchlorate serves as the key substrate in colorimetric or fluorimetric assays adapted for microplate formats (e.g., 96-well, 384-well, or even 1536-well plates). nih.gov The rate of the enzymatic reaction, detected by monitoring the appearance of the product, provides a direct measure of the enzyme's activity. The inclusion of potential modulators (inhibitors or activators) in the reaction mixture reveals their effect on the enzyme. A decrease in reaction rate signals an inhibitor, while an increase can indicate a positive allosteric modulator (PAM). nih.gov
Research has focused on optimizing these HTS assays for maximum efficiency and sensitivity. This includes determining the ideal concentrations of both the enzyme and the acetylthiocholine substrate to achieve a robust signal-to-background ratio and a high Z'-factor, a statistical measure of assay quality. nih.gov The development of HTS methods that incorporate xenobiotic metabolism, for instance by including liver microsomes, allows for the identification of compounds that become potent inhibitors only after being metabolically activated. nih.gov
Interactive Table:
Table 1: Key Parameters in HTS Assay Development using Acetylthiocholine| Parameter | Description | Typical Range/Value | Reference |
|---|---|---|---|
| Substrate | Acetylthiocholine (as perchlorate or other salt) | 0.2 µM - 10.5 mM | nih.gov |
| Enzyme | Recombinant Human AChE | 20 mU/mL | nih.gov |
| Plate Format | 96, 384, or 1536-well | 1536-well for high throughput | nih.gov |
| Detection Method | Colorimetric (Ellman's Reagent) or Fluorimetric | Both are common | nih.gov |
| Km (Michaelis Constant) | Substrate concentration at half-maximal velocity | ~0.98 µM (Fluorescent), Higher for colorimetric | nih.gov |
| Z'-Factor | A measure of assay quality for HTS | > 0.7 | nih.gov |
| Modulator Type | Inhibitors or Positive Allosteric Modulators (PAMs) | Both can be screened | nih.gov |
Computational Modeling and Molecular Docking Studies of Enzyme-Substrate/Inhibitor Complexes
Computational approaches, particularly molecular docking and molecular dynamics simulations, are powerful tools for understanding how acetylthiocholine and its modulators interact with cholinesterases at an atomic level. scielo.org.mx These in silico methods predict the preferred binding orientation (pose) and affinity of a ligand (like acetylthiocholine or an inhibitor) within the active site of the enzyme. mdpi.com
The foundation for accurate modeling is a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. The crystal structure of the related compound, acetylcholine (B1216132) perchlorate, has been determined, providing crucial geometric and conformational data that can inform the creation of accurate models for acetylthiocholine. researchgate.net Using this structural information, researchers can perform docking studies to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of acetylthiocholine to the catalytic and peripheral anionic sites of AChE. mdpi.com
These computational studies are not limited to the substrate alone. They are instrumental in rational drug design, helping to:
Predict Binding Affinity: Estimate the binding energy (ΔG) of novel inhibitor candidates, allowing for the prioritization of compounds for synthesis and testing. scielo.org.mx
Elucidate Inhibition Mechanisms: Differentiate between competitive, non-competitive, or allosteric inhibitors by modeling their binding at different sites on the enzyme.
Guide Lead Optimization: Suggest specific chemical modifications to an inhibitor scaffold to improve its potency and selectivity for AChE over butyrylcholinesterase (BChE). mdpi.com
Interactive Table:
Table 2: Workflow for Molecular Docking of Cholinesterase Ligands| Step | Description | Software/Tools Example | Reference |
|---|---|---|---|
| 1. Receptor Preparation | Obtain and prepare the 3D structure of AChE or BChE from a database (e.g., PDB). Remove water, add hydrogens. | Protein Data Bank (PDB), AutoDockTools | scielo.org.mx |
| 2. Ligand Preparation | Generate the 3D structure of acetylthiocholine or an inhibitor. Optimize its geometry and assign charges. | Open Babel, ChemDraw | scielo.org.mx |
| 3. Docking Simulation | Define the search space (binding site) on the enzyme and run the docking algorithm to generate multiple binding poses. | AutoDock Vina, Schrödinger Suite | scielo.org.mxmdpi.com |
| 4. Pose Analysis & Scoring | Rank the generated poses based on a scoring function that predicts binding affinity. Analyze key molecular interactions. | PyMOL, Discovery Studio | frontiersin.org |
| 5. (Optional) MD Simulation | Run molecular dynamics simulations on the best-ranked complex to assess its stability and dynamics over time. | Desmond, GROMACS | frontiersin.org |
Development of Novel Probes and Tracers Based on this compound
Beyond its use in standard assays, the acetylthiocholine scaffold is a foundation for developing novel chemical probes and tracers for biological imaging and detection. Its primary application in this area is in histochemistry, where the hydrolysis of acetylthiocholine by AChE is used to produce a precipitate that stains regions of high enzyme activity, thereby mapping the location of cholinergic neurons and axons in tissue slices. eurjanat.comnih.gov While early methods often used the iodide salt, the principle remains identical for the perchlorate salt. nih.gov
Modern research focuses on creating more sophisticated probes by modifying the acetylthiocholine structure to incorporate reporter groups with enhanced detection properties. acs.org The goal is to develop probes that are:
Fluorogenic: Probes that are non-fluorescent until they are hydrolyzed by the enzyme, at which point they release a highly fluorescent product. This "turn-on" mechanism provides a much higher signal-to-noise ratio than colorimetric methods.
Chemoselective: Probes designed to react specifically with the product of enzymatic hydrolysis, reducing background noise from other cellular components. acs.org
Suitable for in vivo imaging: Probes that can cross the blood-brain barrier and report on cholinesterase activity in living organisms, which would be a significant leap for diagnostics.
These advanced probes could be used in applications ranging from fluorescence microscopy to the development of new diagnostic tools for neurodegenerative diseases characterized by cholinergic deficits. nih.gov
Interactive Table:
Table 3: Applications of Acetylthiocholine as a Probe and Tracer| Application Area | Technique | Principle | Reference |
|---|---|---|---|
| Neuroanatomy | AChE Histochemistry | Enzymatic hydrolysis of acetylthiocholine produces thiocholine (B1204863), which is captured by a metal salt (e.g., copper) to form a visible precipitate, staining cholinergic pathways. | eurjanat.comnih.gov |
| Biochemical Assays | Exosome Analysis | Used in an activity assay to quantify AChE present in exosome-enriched fractions, serving as a biomarker. | nih.gov |
| Drug Discovery | HTS Assays | Acts as the chromogenic or fluorogenic substrate to measure enzyme activity and the effect of potential modulators. | nih.gov |
| Future Probes | Fluorescence Microscopy | Development of "turn-on" fluorescent probes based on the acetylthiocholine scaffold for real-time imaging of enzyme activity in cells. | acs.org |
Exploration of Non-Canonical Roles in Biochemical Systems
While this compound is almost exclusively studied in the context of its role as a cholinesterase substrate, emerging research is beginning to explore its fundamental physicochemical properties and potential non-canonical functions. This area of investigation moves beyond the enzyme-substrate relationship to consider the compound's behavior and effects in different chemical and biological environments.
One research direction involves studying the thermodynamics of ion association and solvation of s-acetylthiocholine halides and perchlorate in various solvent systems, such as acetonitrile (B52724) or ethanol-water mixtures. researchgate.net These studies provide insight into the compound's stability, conductivity, and how it interacts with its environment at a fundamental level, which can influence its behavior in complex biological fluids. researchgate.net
Future exploration of non-canonical roles could investigate several hypothetical avenues:
Signaling Roles of Hydrolysis Products: While choline (B1196258) and acetate (B1210297) are well-known metabolites, the direct product of hydrolysis is thiocholine. The unique properties of its sulfhydryl group could allow it to participate in redox signaling or interact with other biological molecules in ways that are distinct from choline.
Effects of the Perchlorate Anion: In specific in vitro experimental setups, the perchlorate anion (ClO₄⁻) itself, while generally considered non-coordinating and biologically inert, could have subtle effects on protein stability or ionic interactions that are independent of the acetylthiocholine cation.
Interaction with Other Proteins: It is conceivable that acetylthiocholine could bind to other proteins besides cholinesterases, potentially modulating their function. This could include other esterases or proteins with binding pockets that can accommodate its quaternary ammonium (B1175870) head and acetylated tail.
This line of inquiry remains largely speculative but represents a frontier in understanding the full biochemical profile of this widely used chemical compound.
Q & A
Q. What is the role of acetylthiocholine perchlorate in acetylcholinesterase (AChE) activity assays, and how is it methodologically applied?
this compound is a substrate for AChE, where enzymatic hydrolysis produces thiocholine and acetate. The liberated thiocholine reacts with chromogenic agents (e.g., 5,5'-dithiobis-2-nitrobenzoic acid, DTNB) to quantify enzyme activity spectrophotometrically at 412 nm. Standard protocols involve:
- Preparing a reaction buffer (e.g., pH 8.0 Tris-HCl) with DTNB .
- Optimizing substrate concentration (typically 0.1–1.0 mM) to avoid substrate inhibition .
- Monitoring reaction kinetics under controlled temperature (25–37°C) . Reproducibility requires strict adherence to molar ratios and avoidance of light exposure due to DTNB sensitivity .
Q. How should this compound be stored and handled to maintain stability in biochemical assays?
this compound is hygroscopic and prone to hydrolysis. Best practices include:
- Storing desiccated at –20°C in airtight, light-protected containers .
- Preparing fresh solutions daily in deionized water (pH-adjusted to 4–5 to slow degradation) .
- Avoiding freeze-thaw cycles, which accelerate decomposition . Purity verification via TLC or HPLC is recommended before critical experiments .
Q. What are the key steps for synthesizing and characterizing this compound in a research setting?
Synthesis involves reacting thiocholine with acetyl chloride in anhydrous conditions, followed by precipitation with perchloric acid. Characterization requires:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- FT-IR/Raman spectroscopy to identify S-acetyl and perchlorate vibrational bands (e.g., 620 cm⁻¹ for ClO₄⁻) .
- ¹H/¹³C NMR to validate acetyl group integration and absence of hydrolyzed byproducts . Purity ≥99% is critical for kinetic studies; impurities can artificially inflate AChE inhibition values .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data (e.g., non-linear Lineweaver-Burk plots) when using this compound?
Non-linearity often arises from:
- Substrate inhibition at high concentrations (>2 mM). Mitigate by testing lower ranges (0.05–0.5 mM) .
- Ionic strength interference from perchlorate, which alters enzyme conformation. Use low-salt buffers or substitute with acetylthiocholine iodide .
- Non-specific thiol oxidation . Include antioxidants (e.g., 1 mM EDTA) in the reaction mix . Validate findings with alternative substrates (e.g., acetylthiocholine iodide) and statistical tools like ANOVA for variance analysis .
Q. What experimental design strategies optimize this compound-based assays for high-throughput screening (HTS) of AChE inhibitors?
HTS optimization involves:
- Microplate adaptation : Reduce reaction volumes to 50–100 µL and use automated dispensers to minimize pipetting errors .
- Fluorometric detection : Replace DTNB with fluorogenic probes (e.g., Amplex Red) for enhanced sensitivity in complex matrices .
- Factorial design : Test variables (substrate concentration, pH, temperature) systematically to identify optimal conditions . Cross-validate results with LC-MS/MS to rule out false positives from non-specific thiol interactions .
Q. How does ionic strength affect this compound stability, and how can this be controlled in long-term enzymatic studies?
Perchlorate’s high ionic strength accelerates hydrolysis. Control measures include:
Q. What methodologies validate this compound’s specificity in AChE assays when studying plant-derived inhibitors with complex matrices?
Address matrix interference by:
- Blank correction : Pre-incubate inhibitors with DTNB to quantify non-specific thiol reactivity .
- Chromatographic separation : Use SPE or centrifugal filters to remove polyphenols/pigments before assay .
- Enzyme inactivation controls : Boil AChE to confirm activity loss, ensuring signal is substrate-dependent .
Methodological and Theoretical Considerations
Q. How can researchers integrate computational modeling (e.g., molecular docking) with this compound-based assays to study AChE-inhibitor interactions?
Combine experimental kinetics with in silico approaches:
Q. What advanced statistical approaches are recommended for analyzing time-dependent AChE inhibition data generated with this compound?
Use:
- Non-linear regression (e.g., GraphPad Prism) to fit progress curves and estimate / .
- Bayesian hierarchical modeling to account for batch-to-batch variability in substrate purity .
- PCA to identify outlier datasets in large-scale screens .
Cross-Disciplinary Applications
Q. How is this compound applied in neurotoxicology studies beyond enzymatic assays?
It serves as:
- A biomarker substrate in electrochemical sensors for organophosphate detection (e.g., pesticide exposure) .
- A tool in patch-clamp studies to quantify acetylcholine receptor desensitization kinetics .
Cross-disciplinary validation requires collaboration with analytical chemists to ensure substrate integrity in non-enzymatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
